molecular formula C9H12BrNO B168836 5-Bromo-2-butoxypyridine CAS No. 158615-97-5

5-Bromo-2-butoxypyridine

Cat. No. B168836
M. Wt: 230.1 g/mol
InChI Key: RHKWVOXRHVREMU-UHFFFAOYSA-N
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Description

5-Bromo-2-butoxypyridine is a chemical compound with the molecular formula C9H12BrNO . It is used as a building block in the synthesis of various chemical compounds .


Synthesis Analysis

The synthesis of pyridine derivatives, including 5-Bromo-2-butoxypyridine, can be achieved through the Suzuki cross-coupling reaction. This reaction involves the use of 5-bromo-2-methylpyridin-3-amine, either directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide, with several arylboronic acids .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-butoxypyridine has been analyzed using various computational methods, including Density Functional Theory (DFT). These studies provide insights into the compound’s frontier molecular orbitals, reactivity indices, molecular electrostatic potential, and dipole measurements .


Chemical Reactions Analysis

The bromination of 5-Methylpyridine-2,3-dicarboxylic Acid Dimethyl Ester, a compound similar to 5-Bromo-2-butoxypyridine, has been studied. The reaction was found to be a typical reaction initiated by free radicals .


Physical And Chemical Properties Analysis

5-Bromo-2-butoxypyridine is a liquid at room temperature. It has a molecular weight of 230.1 .

Scientific Research Applications

  • Spectroscopic and Optical Studies : 5-Bromo-2-(trifluoromethyl)pyridine, a related compound, has been characterized using spectroscopic techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR). Its non-linear optical properties were also explored using density functional theory (DFT) methods (Vural & Kara, 2017).

  • Synthesis of Molecular Structures : Research has been conducted on the synthesis of structures like 1-{2,2-Dimethyl-4,6-dioxo-5-(1-pyridinio)-1,3- dioxan-5-yl}pyridinium ylide using 2-Bromo-5,5-dimethyl-4,6-dioxo-1,3-dioxine, demonstrating the compound's utility in creating complex molecular structures (Kuhn, Al-Sheikh, & Steimann, 2003).

  • Preparation for Metal-Complexing Molecular Rods : 5-Brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines, including 5-Bromo-2,2'-bipyridine derivatives, have been synthesized for the preparation of metal-complexing molecular rods, highlighting its application in materials science (Schwab, Fleischer, & Michl, 2002).

  • Antiviral Research : A study on the antiviral activity of C-5 substituted tubercidin analogues, including a 5-bromo derivative, showcased the potential of 5-Bromo-2-butoxypyridine related compounds in antiviral research (Bergstrom et al., 1984).

  • Suzuki Cross-Coupling Reaction : Research on the efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction of 5-Bromo-2-methylpyridin-3-amine highlighted its role in creating new pyridine derivatives with potential biological activities (Ahmad et al., 2017).

  • Enzymatic Interaction Studies : An investigation into the interaction of monoclonal antibodies with pyrimidine bases, nucleosides, and DNA, using compounds like 5-bromo-2'-deoxyuridine, contributed to understanding the immunological aspects of DNA synthesis (Miller et al., 1986).

  • Synthesis of Antitumor Compounds : A study on the synthesis, crystal structure, and antitumor activity of the enantiomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide demonstrated its application in the development of novel drugs (Zhou et al., 2015).

Safety And Hazards

5-Bromo-2-butoxypyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also suspected of causing genetic defects .

properties

IUPAC Name

5-bromo-2-butoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-2-3-6-12-9-5-4-8(10)7-11-9/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKWVOXRHVREMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80596653
Record name 5-Bromo-2-butoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-butoxypyridine

CAS RN

158615-97-5
Record name 5-Bromo-2-butoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium hydride (60% w/v dispersion in mineral oil; 1.8 g) was added in portions over 20 minutes to n-butanol (100 ml) with stirring. The mixture was then stirred until no further hydrogen evolution was noted. 2,5-Dibromopyridine (7.1 g) was added and the resulting mixture stirred at reflux for 6 hours. After cooling, the n-butanal was removed by evaporation and the residue was treated with water (50 ml) and extracted with dichloromethane (2×20 ml). The organic extracts were combined, washed with water (20 ml), dried (MgSO4) and evaporated to give 5-bromo-2-n-butoxypyridine (6.3) as a pale yellow oil, NMR (DHSOd6): 0.9-0.96(3H, t), 1.32-1.5(2H, m), 1.62-1.76(2H, m), 4.2-4.28(2H, t), 6.79-6.82(1H, d), 7.85-7.9(1H, d of d) and 8.26(1H, d).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.1 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
OA Namjoshi, A Gryboski, GO Fonseca… - The Journal of …, 2011 - ACS Publications
To gain access to 3-propoxy-β-carboline hydrochloride (3-PBC·HCl) (1·HCl) and β-carboline-3-carboxylate-tert-butyl ester (βCCt) (2), potential clinical agents active against alcohol self-…
Number of citations: 31 pubs.acs.org
F Fontaine, A Héquet, AS Voisin-Chiret… - European Journal of …, 2015 - Elsevier
In response to the extensive use of antibiotics, bacteria have evolved numerous mechanisms of defense against antimicrobial agents. Among them, extrusion of the antimicrobial agents …
Number of citations: 49 www.sciencedirect.com

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